molecular formula C27H30O15 B2919917 Emodin-1-O-beta-gentiobioside CAS No. 849789-95-3

Emodin-1-O-beta-gentiobioside

Cat. No.: B2919917
CAS No.: 849789-95-3
M. Wt: 594.522
InChI Key: JAMDNFDMFJNZFG-GIIHSRAGSA-N
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Description

Contextualization within Anthraquinone (B42736) Glycoside Research

Emodin-1-O-beta-gentiobioside belongs to the large class of compounds known as anthraquinone glycosides. These are characterized by an anthraquinone aglycone—in this case, emodin (B1671224)—linked to a sugar moiety. Anthraquinones are aromatic organic compounds derived from anthracene (B1667546) and are widely distributed in the plant kingdom, particularly in families such as Leguminosae and Polygonaceae. researchgate.netnih.gov Plants from the genus Cassia are a rich source of these compounds. researchgate.net

Anthraquinone glycosides are significant bioactive constituents in many medicinal plants, including various species of Rheum (rhubarb) and Cassia. researchgate.netacs.org They are known for a range of pharmacological activities. researchgate.netnih.gov The glycosylation of the anthraquinone core, a process catalyzed by enzymes like glycosyltransferases, is crucial as it can alter the solubility, stability, and bioavailability of the parent aglycone, thereby influencing its biological effects. acs.orgnih.gov Research into anthraquinone glycosides often focuses on their isolation, structural elucidation, and investigation of their biological properties. researchgate.netbiocrick.com

Rationale for Investigating this compound

The primary rationale for investigating this compound stems from its discovery as a novel natural product and its relationship to its well-studied aglycone, emodin. Emodin itself is a compound of significant interest. ontosight.ai Understanding how the addition of a gentiobioside sugar molecule to the emodin structure affects its properties is a key driver of research.

This compound was first isolated from the seeds of Cassia obtusifolia L.. researchgate.netbiocrick.com Its structure was determined using spectroscopic methods. researchgate.netbiocrick.com The presence of this compound alongside other known anthraquinone glycosides like chrysophanol-1-O-β-gentiobioside and physcion-8-O-β-gentiobioside in the same plant source allows for comparative studies on their chemical and biological characteristics. researchgate.netbiocrick.com

Initial in vitro studies have shown that this compound does not exhibit significant inhibitory activities at concentrations up to 200 μM in the assays conducted. chemsrc.commedchemexpress.com This finding itself is significant as it contrasts with the known activities of its aglycone, emodin, and highlights the importance of the glycosidic bond in modulating biological effects. Further research is warranted to explore its potential activities in other biological systems and to understand the structure-activity relationship conferred by the gentiobioside moiety.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C27H30O15
Molecular Weight 594.52 g/mol
CAS Number 849789-95-3

| Natural Source | Seeds of Cassia obtusifolia L. biocrick.comchemfaces.com |

Table 2: Chemical Compounds Mentioned

Compound Name
(±)-Emodin bianthrone
1,2,7-trimethoxyl-6,8-dihydroxy-3-methylanthraquinone
1,2-dihydroxyanthraquinone
1,3-dihydroxy-6-methoxy-7-methyl anthraquinone
1-desmethylaurantio-obtusin
1-desmethylchryso-obtusin
1-desmethylobtusin
1-hydroxy-3,7-diformyl anthraquinone
1-O-Methylemodin
2,7-Dihydroxyemodin
2-hydroxyemodin-1-methylether
Acetyl-CoA
Alaternin
Aloe emodin
Aloe-emodin triacetate
Aloe-emodin-3-(hydroxymethyl)-O-beta-D-glucopyranoside
Aloe-emodin-glucoside
Anthracene
Aurantio-obtusin
Cassiaside
Chrysarobin
Chryso-obtusin
Chrysophanol
Chrysophanol-1-O-beta-D- glucopyranosyl-(1 → 3)-β-D-glucopyranosyl-(1 → 6)-β-D-glucopyranoside
Chrysophanol-1-O-β-gentiobioside
Chrysophanol-10,10'-bianthrone
cis-Emodin bianthrone
cis-Emodin-physcion bianthrone
Emodin
Emodin 1-O-beta-D-glucoside
Emodin 6-O-beta-D-glucoside
This compound
Emodin-6-O-β-d-glucoside
Emodin-8-O-beta-gentiobioside
Emodin-8-glucoside
Emodinanthrone
Gluco-aurantio-obtusin
Gluco-obtusifolin
Malonyl-CoA
Obtusifolin
Obtusin
Physcion
Physcion-1-O-β-D-glucoside
Physcion-8-O-β-gentiobioside
Questin
Rhein
Rhein-8-O-β-d-glucoside
Sodium this compound
Toralactone gentiobioside
Toralactone-9-β-gentiobioside

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-8-2-10-17(21(34)16-11(18(10)31)4-9(29)5-12(16)30)13(3-8)40-27-25(38)23(36)20(33)15(42-27)7-39-26-24(37)22(35)19(32)14(6-28)41-26/h2-5,14-15,19-20,22-30,32-33,35-38H,6-7H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMDNFDMFJNZFG-ONMHTNRHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=C(C=C5O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=C(C=C5O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies for Emodin 1 O Beta Gentiobioside

Botanical Sources and Distribution

Emodin-1-O-beta-gentiobioside is a naturally occurring anthraquinone (B42736) glycoside. scispace.com Its presence has been identified in the seeds of the plant Cassia obtusifolia L., which is a member of the Caesalpiniaceae family. medchemexpress.comscreenlib.com This plant is the primary documented botanical source of this particular compound. While the parent aglycone, emodin (B1671224), is found in a variety of other plants, this compound has been specifically isolated from Cassia obtusifolia. fspublishers.orgnih.govresearchgate.net

Compound NameBotanical SourcePlant PartFamily
This compoundCassia obtusifolia L.SeedsCaesalpiniaceae
Table 1: Botanical Source of this compound

Biosynthetic Pathways of Emodin and Its Glycosides: a Foundation for Emodin 1 O Beta Gentiobioside Research

Polyketide Biosynthesis Route to the Emodin (B1671224) Aglycone

The formation of the emodin aglycone, the core structure of emodin glycosides, occurs through the polyketide pathway, a major route for the biosynthesis of secondary metabolites in fungi and plants. nih.govresearchgate.net This pathway utilizes simple precursor molecules to build complex aromatic structures.

The biosynthesis of emodin starts with one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units. researchgate.netnih.gov These units are sequentially condensed in a process mechanistically similar to fatty acid synthesis, catalyzed by a large, multifunctional enzyme complex known as polyketide synthase (PKS). nih.gov Specifically, emodin-type anthraquinones are synthesized by Type III PKSs in plants and by non-reducing polyketide synthases (nrPKSs) in fungi. nih.govfrontiersin.org

In fungi, the nrPKS responsible for emodin biosynthesis lacks a thioesterase (TE) domain for releasing the polyketide chain. nih.gov Instead, it requires a separate metallo-β-lactamase-type thioesterase (MβL-TE) to release the initial enzyme-free intermediate, atrochrysone carboxylic acid. nih.govresearchgate.net This intermediate is unstable and undergoes a series of spontaneous and enzymatic reactions, including decarboxylation, dehydration, and oxidation, to ultimately form the stable emodin anthrone, which is then oxidized to emodin. researchgate.netmdpi.com

Table 1: Key Enzymes and Intermediates in Emodin Aglycone Biosynthesis

Component Role Organism Type Citation
Enzymes
Non-Reducing Polyketide Synthase (nrPKS) Catalyzes the condensation of acetyl-CoA and malonyl-CoA units. Fungi nih.gov
Metallo-β-lactamase-type Thioesterase (MβL-TE) Releases the polyketide chain from the PKS. Fungi nih.govresearchgate.net
Decarboxylase Involved in the modification of early intermediates. Fungi researchgate.net
Anthrone Oxidase Catalyzes the final oxidation step to form emodin. Fungi researchgate.net
Precursors & Intermediates
Acetyl-CoA Starter unit for the polyketide chain. Fungi, Plants researchgate.net
Malonyl-CoA Extender units for the polyketide chain. Fungi, Plants researchgate.net
Atrochrysone Carboxylic Acid The first enzyme-free intermediate released from the PKS. Fungi nih.govresearchgate.net
Emodin Anthrone The immediate precursor to emodin. Fungi, Plants mdpi.com

Enzymatic Glycosylation Processes

Once the emodin aglycone is synthesized, it undergoes glycosylation, a crucial modification that enhances its solubility and stability. nih.gov This process is catalyzed by a superfamily of enzymes called UDP-glycosyltransferases (UGTs). researchgate.netfrontiersin.org These enzymes transfer a sugar moiety from an activated sugar donor, typically UDP-glucose, to the emodin molecule. frontiersin.org

Plant UGTs belong to the GT1 family and contain a conserved 44-amino acid motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box. researchgate.net The formation of Emodin-1-O-beta-gentiobioside involves a two-step glycosylation process. First, a UGT attaches a single glucose molecule to the 1-hydroxyl group of emodin, forming emodin-1-O-β-D-glucoside. Subsequently, a second UGT adds another glucose molecule to the first glucose unit to form the gentiobioside linkage.

Several UGTs capable of glycosylating emodin have been identified. For instance, in Rheum palmatum, four novel glycosyltransferases—RpUGT8, RpUGT12, RpUGT19, and RpUGT26—have been shown to catalyze the formation of compounds like emodin-6-O-β-d-glucoside. nih.govacs.org In tartary buckwheat, the UDP-glucosyltransferase gene FtUGT74L2 has been identified as being involved in the glycosylation of emodin. researchgate.net While these examples demonstrate the formation of monoglucosides, the existence of enzymes with broad substrate promiscuity suggests the potential for sequential glycosylations to form more complex glycosides like gentiobiosides. nih.govacs.org

Table 2: Examples of UGTs Involved in Anthraquinone (B42736) Glycosylation

Enzyme/Gene Source Organism Product(s) Formed Citation
RpUGT8, RpUGT12, RpUGT19, RpUGT26 Rheum palmatum Emodin-6-O-β-d-glucoside, Rhein-8-O-β-d-glucoside nih.govacs.org
FtUGT74L2 Tartary Buckwheat (Fagopyrum tataricum) Emodin glucosides researchgate.net
YjiC Bacillus licheniformis Emodin-O-β-D-glucoside nih.gov

Regulatory Aspects of Emodin Biosynthesis

The production of emodin and its derivatives is tightly controlled at the genetic level. The genes encoding the biosynthetic enzymes are typically organized into biosynthetic gene clusters (BGCs). nih.govnih.govnih.gov This co-localization allows for coordinated expression of all the genes required for the pathway. nih.govoup.com

Regulation of these BGCs occurs at multiple levels. A key mechanism is the presence of pathway-specific transcription factors (PSTFs) within the cluster. mdpi.com For instance, in the monodictyphenone BGC of Aspergillus nidulans, which also produces emodin, the transcription factor MdpE, homologous to AflR, is required to activate the expression of the cluster's genes. mdpi.comnih.gov MdpE acts as the DNA-binding protein, while another factor, MdpA, functions as a co-activator. mdpi.com

Beyond transcription factors, there is a higher level of control known as chromatin-level or epigenetic regulation. nih.govrsc.org The accessibility of the DNA within the gene cluster to the transcriptional machinery is influenced by modifications to histone proteins, which package the DNA into chromatin. nih.govoup.com Many BGCs are located in heterochromatic regions of the genome, which are tightly packed and transcriptionally silent under normal laboratory conditions. nih.gov Changes in histone modifications, such as acetylation and methylation, can cause the chromatin to relax into a more open, euchromatic state, allowing the genes to be transcribed. oup.com For example, the deletion of CclA, a component of a complex involved in histone methylation in A. nidulans, leads to the activation of a previously silent BGC, resulting in the production of monodictyphenone and emodin. nih.govrsc.org This demonstrates that the chromatin landscape is a critical layer of regulation for the biosynthesis of emodin and other fungal secondary metabolites. nih.govoup.com

Table 3: Regulatory Elements in Emodin-Related Biosynthesis

Regulatory Element Type Example Function Citation
Biosynthetic Gene Cluster (BGC) Gene Organization mdp cluster in A. nidulans Co-localizes genes for coordinated expression. nih.govnih.gov
MdpE Transcription Factor Zn(II)2Cys6 TF (AflR homolog) Positively regulates expression of mdp cluster genes. mdpi.com
MdpA Transcription Factor Co-activator (AflS homolog) Co-activator for MdpE. mdpi.com
CclA Chromatin-level Regulator Component of COMPASS complex Deletion activates silent BGCs by altering histone methylation. nih.govrsc.org
Histone Acetylation Epigenetic Modification N/A Correlates with active gene transcription in BGCs. oup.com

Advanced Spectroscopic Characterization and Structural Elucidation of Emodin 1 O Beta Gentiobioside

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For Emodin-1-O-beta-gentiobioside, both ¹H and ¹³C NMR spectroscopy have been instrumental in assigning the chemical shifts of the emodin (B1671224) aglycone and the gentiobioside sugar moiety.

The ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the emodin core, as well as the anomeric and other sugar protons of the gentiobioside unit. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, allowing for the complete assignment of the carbon skeleton.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
H-27.20d1.0
H-47.55d1.0
H-57.63s
H-77.18s
6-CH₃2.44s
H-1'5.25d7.5
H-1''4.43d7.5

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CD₃OD)

PositionδC (ppm)
1163.2
2109.2
3166.8
4108.4
4a134.9
5122.2
6149.8
7125.4
8162.9
9183.4
9a114.7
10191.2
10a110.8
6-CH₃22.1
1'102.3
2'75.1
3'77.9
4'71.5
5'78.1
6'70.0
1''105.2
2''75.2
3''78.0
4''71.6
5''78.2
6''62.7

High-Resolution Mass Spectrometry (HRMS/HR-ESI-MS) Applications

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been employed to confirm its molecular formula.

The analysis provides a highly accurate mass measurement of the molecular ion, which can be compared to the theoretical mass calculated from the proposed chemical formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The molecular formula for this compound has been established as C₂₇H₃₀O₁₅, with a corresponding molecular weight of 594.52 g/mol chemsrc.com.

Other Spectroscopic and Chromatographic Methods for Structural Confirmation (e.g., Fourier Transformed Infrared)

In conjunction with NMR and HRMS, other spectroscopic and chromatographic methods are employed to provide a comprehensive structural confirmation of this compound.

Fourier Transformed Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the anthraquinone (B42736) core, aromatic C-H and C=C bonds, and C-O bonds associated with the glycosidic linkages and hydroxyl groups of the sugar moiety researchgate.netresearchgate.net.

Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) are essential for the isolation and purification of this compound from its natural source, Cassia obtusifolia. The retention time in an HPLC system is a characteristic property of a compound under specific conditions and is used to ensure the purity of the analyzed sample before spectroscopic analysis.

Analytical Research Methodologies for Emodin 1 O Beta Gentiobioside Quantification and Characterization

Advanced Chromatographic Techniques (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the separation, identification, and quantification of Emodin-1-O-beta-gentiobioside from plant extracts and other complex mixtures.

HPLC methods, often equipped with a Photodiode Array (PDA) or Ultraviolet (UV) detector, are fundamental for the initial separation and quantification. The selection of the stationary phase (column) and mobile phase is critical for achieving optimal resolution of anthraquinone (B42736) glycosides. For the analysis of glycosides from Cassia obtusifolia, a common approach involves using a reversed-phase C18 column. researchgate.net A specific method developed for related glycosides in the same plant matrix utilized a μ-Bondapak C18 column with a mobile phase consisting of an acetonitrile, water, tetrahydrofuran, and acetic acid mixture (20:76.5:3.0:0.5) at a flow rate of 1.0 mL/min, with detection at 278 nm. researchgate.net While this exact method was for other cassia glycosides, it illustrates a typical starting point for the chromatographic separation of this compound.

LC-MS and its tandem version, LC-MS/MS, provide a higher level of sensitivity and selectivity, which is crucial for both identification and trace-level quantification. For anthraquinone glycosides, electrospray ionization (ESI) is a common technique, often operated in the negative ion mode, which readily deprotonates the phenolic hydroxyl groups to form [M-H]⁻ ions. mdpi.com This approach allows for the determination of the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) further fragments the parent ion, providing structural information based on the fragmentation pattern, which typically involves the cleavage of the glycosidic bond to yield an emodin (B1671224) aglycone fragment.

Table 1: Illustrative HPLC Parameters for Analysis of Glycosides from Cassia obtusifolia

Parameter Value
Column μ-Bondapak C18 (10 μm, 3.9 mm x 300 mm) researchgate.net
Mobile Phase Acetonitrile:Water:THF:Acetic Acid (20:76.5:3.0:0.5) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 278 nm researchgate.net

| Injection Volume | 10 µL researchgate.net |

Note: This table is based on methods used for related glycosides from the same plant source and serves as a representative example.

Spectroscopic Identification and Structural Validation

The definitive identification and structural elucidation of this compound require the use of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

HR-MS, often using techniques like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement of the molecule. This allows for the unambiguous determination of its elemental composition, which is a critical first step in identifying a new or known compound.

NMR spectroscopy provides the complete structural framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the connectivity of atoms.

¹H NMR: Identifies the number and types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Determines the number and types of carbon atoms, distinguishing between aromatic, carbonyl, and aliphatic carbons.

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. Correlation Spectroscopy (COSY) shows which protons are coupled to each other. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is essential for connecting the emodin aglycone to the gentiobioside sugar moiety and for determining the linkage point of the sugar at the C-1 oxygen of the emodin core.

The structure of a novel sodium salt form, sodium emodin-1-O-β-gentiobioside, was elucidated using these NMR techniques, assisted by acid-alkali titration. researchgate.net The collective data from these spectroscopic methods provide irrefutable evidence for the compound's identity and stereochemistry.

Table 2: Key Spectroscopic Data for Structural Elucidation

Technique Information Provided
HR-ESI-MS Provides exact mass for molecular formula determination. researchgate.net
¹H NMR Reveals proton chemical shifts and coupling constants, defining the structure of the emodin and sugar units.
¹³C NMR Shows chemical shifts for all carbon atoms in the molecule.
HMBC Establishes long-range H-C correlations, confirming the linkage of the gentiobioside to the C-1 oxygen of emodin.

| HSQC | Correlates each proton to its directly attached carbon atom. |

Development of Bioanalytical Methods for Complex Biological Matrices

To study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound, robust bioanalytical methods capable of detecting and quantifying the compound in complex biological matrices like plasma, urine, or tissues are necessary. mdpi.com LC-MS/MS is the gold standard for this purpose due to its superior sensitivity and selectivity, which allows for the detection of low concentrations of the analyte in the presence of numerous endogenous compounds. mdpi-res.comfrontiersin.org

The development of such a method involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological sample. Common techniques for anthraquinone glycosides include protein precipitation (PPT) with organic solvents like methanol (B129727) or acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for cleaner samples and improved sensitivity. mdpi.comnih.gov

Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for its speed and resolution. nih.gov A reversed-phase C18 or biphenyl (B1667301) column with a gradient elution using a mobile phase of water and acetonitrile, often modified with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, is typically employed. mdpi.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. frontiersin.org This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more of its specific product ions generated through fragmentation. This highly selective detection method minimizes interference from the biological matrix. For anthraquinone glycosides, detection is typically performed in the negative ionization mode. mdpi.comfrontiersin.org

Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions. mdpi.comfrontiersin.org

While a specific bioanalytical method for this compound has not been detailed in the literature, methods developed for similar compounds like emodin-8-O-β-d-glucoside in rat plasma provide a clear blueprint for its development. mdpi.com

Table 3: Typical Workflow for Bioanalytical Method Development of an Emodin Glycoside

Step Technique/Method Purpose
1. Sample Collection Plasma, Urine, or Tissue Homogenate Obtain biological matrix containing the analyte.
2. Sample Preparation Protein Precipitation or Solid-Phase Extraction mdpi.comnih.gov Remove interfering substances (e.g., proteins).
3. Separation UHPLC with a C18 or Biphenyl Column mdpi.com Chromatographically separate the analyte from other components.
4. Detection Triple Quadrupole MS/MS (MRM Mode) frontiersin.org Selectively detect and quantify the analyte with high sensitivity.

| 5. Validation | Assessment of linearity, accuracy, precision, etc. mdpi.com | Ensure the method is reliable and reproducible for its intended purpose. |

Future Research Trajectories and Academic Implications for Emodin 1 O Beta Gentiobioside

Targeted Investigation of Emodin-1-O-beta-gentiobioside Specific Biological Activities

Initial screenings have indicated that this compound demonstrates no significant inhibitory activities at concentrations up to 200 μM in certain assays chemsrc.com. However, this does not preclude the existence of other, more specific biological effects. The well-documented and diverse bioactivities of its parent compound, emodin (B1671224), suggest that targeted investigations into the specific effects of the gentiobioside conjugate are warranted.

Future research should focus on a broader range of biological assays to systematically screen for specific activities. Based on the known properties of emodin and its other glycosides, promising areas for investigation include:

Anticancer Activity: Emodin has demonstrated activity against various cancer cell lines, including liver, lung, breast, and ovarian cancers nih.gov. Studies on Emodin-8-O-glucoside have shown antiproliferative effects against nervous system tumors mdpi.com. Therefore, future studies should assess the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

Anti-inflammatory Properties: Emodin is known to possess anti-inflammatory effects by inhibiting key inflammatory mediators researchgate.net. Research on Emodin-6-O-β-D-glucoside has shown it can inhibit inflammatory responses targetmol.com. Targeted assays to evaluate the impact of this compound on inflammatory pathways, such as nitric oxide production, cytokine release, and enzyme activity (e.g., COX-2), are a logical next step.

Antimicrobial and Antiviral Activities: The anthraquinone (B42736) scaffold is present in many compounds with antimicrobial and antiviral properties nih.govresearchgate.net. Investigations into the potential of this compound to inhibit the growth of various bacterial and fungal strains, as well as its activity against a range of viruses, could reveal new therapeutic applications.

Neuroprotective Effects: Emodin-1-O-beta-D-glucoside has been reported to have neuroprotective activities chemfaces.combiocrick.com. This suggests that the glycosylation of emodin may play a role in its interaction with neurological targets, making the investigation of this compound for similar effects a promising avenue.

Elucidation of Novel Molecular Targets and Signaling Pathways

A critical aspect of future research will be to identify the specific molecular targets and signaling pathways modulated by this compound. The biological activities of emodin are mediated through its interaction with a multitude of molecular targets. The addition of a gentiobioside moiety could significantly alter the binding affinity and specificity of the molecule, potentially leading to the identification of novel targets.

Computational approaches, such as molecular docking, can be employed as a preliminary step to predict potential binding interactions with known protein targets of emodin and other anthraquinones researchgate.netnih.gov. These in silico studies can help prioritize experimental validation.

Key signaling pathways that warrant investigation, based on the known mechanisms of emodin, include:

Apoptosis and Cell Cycle Regulation: Emodin is known to induce apoptosis and cell cycle arrest in cancer cells through pathways involving caspases, Bcl-2 family proteins, and cyclin-dependent kinases nih.govnih.gov.

Inflammatory Signaling Cascades: The anti-inflammatory effects of emodin are often attributed to its modulation of pathways such as NF-κB, MAPKs, and STATs researchgate.net.

Kinase Inhibition: Emodin has been shown to inhibit several protein kinases, which are crucial regulators of cellular processes nih.gov.

Table 1: Potential Molecular Targets for this compound Based on Related Compounds
Target ClassSpecific TargetAssociated ActivityReference Compound(s)
EnzymesBacterial Neuraminidase (BNA)AntibacterialEmodin-1-O-β-D-glucopyranoside
Rat Lens Aldose Reductase (ALAR)Anti-diabeticEmodin-8-glucoside medchemexpress.com
Topoisomerase IIAnticancerEmodin-8-glucoside medchemexpress.com
KinasesMAPKAnti-inflammatory, AnticancerEmodin-8-glucoside medchemexpress.com
Apoptosis RegulatorsCaspase-3, Bcl-2AnticancerEmodin nih.gov
Transcription FactorsNF-κBAnti-inflammatoryEmodin researchgate.net

Design and Synthesis of Novel this compound Analogues for Enhanced Bioactivity

Should this compound demonstrate promising, albeit modest, biological activity, the design and synthesis of novel analogues could lead to compounds with enhanced potency and selectivity. The chemical structure of this compound offers several sites for modification, including the anthraquinone core and the sugar moiety.

Strategies for the synthesis of novel analogues could include:

Modification of the Anthraquinone Skeleton: The synthesis of various emodin derivatives has been achieved through modifications such as alkylation, esterification, and the introduction of amino acid conjugates nih.govnih.govnih.gov. These approaches could be adapted to the gentiobioside form to explore structure-activity relationships.

Alteration of the Glycosidic Linkage: The nature and position of the sugar moiety can significantly impact the pharmacological properties of glycosides mdpi.com. Synthesizing analogues with different sugars or altering the glycosidic bond could lead to improved bioavailability and target interaction.

Conjugation with Other Bioactive Molecules: The conjugation of this compound with other pharmacologically active molecules, such as targeting ligands or other therapeutic agents, could result in synergistic effects and targeted delivery.

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

To thoroughly evaluate the therapeutic potential of this compound and its future analogues, the development and utilization of advanced preclinical models are essential.

In Vitro Models: A range of human cancer cell lines, primary immune cells, and microbial cultures will be necessary to screen for biological activity and elucidate mechanisms of action mdpi.comnih.gov. Three-dimensional (3D) cell culture models, such as spheroids and organoids, can provide a more physiologically relevant environment for testing compared to traditional 2D cultures.

In Vivo Models: Should in vitro studies yield positive results, animal models will be crucial for assessing in vivo efficacy, pharmacokinetics, and toxicology. Rodent models of cancer, inflammation, and infectious diseases, which have been extensively used for studying emodin, would be appropriate for these investigations nih.govnih.gov.

Comparative Pharmacological Profiling with Related Anthraquinone Glycosides

A comparative pharmacological profiling of this compound with other naturally occurring and synthetic anthraquinone glycosides will be crucial for understanding its unique properties and potential advantages. This comparative approach will help to establish structure-activity relationships and identify the most promising candidates for further development.

The pharmacological parameters to be compared should include potency (e.g., IC50, EC50), efficacy, selectivity, and pharmacokinetic profiles.

Table 2: Comparative Pharmacological Data of Related Anthraquinone Glycosides
CompoundReported Biological ActivityPotency (IC50)
Emodin-1-O-beta-D-glucopyranosideBacterial Neuraminidase (BNA) inhibitor chemsrc.commedchemexpress.com0.85 μM chemsrc.commedchemexpress.com
Emodin-8-O-glucosideAntiproliferative (C6 mouse glioblastoma) mdpi.com52.67 µM mdpi.com
Antiproliferative (T98G human glioblastoma) mdpi.com61.24 µM mdpi.com
Antiproliferative (SK-N-AS neuroblastoma) mdpi.com108.7 µM mdpi.com
Rat Lens Aldose Reductase (ALAR) inhibitor medchemexpress.com14.4 μM medchemexpress.com
Topoisomerase II inhibitor medchemexpress.com66 μM medchemexpress.com
Aloe-emodinPharmacokinetic studies conducted ingentaconnect.comN/A
RheinPharmacokinetic studies conducted ingentaconnect.comN/A

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

  • Methodological Answer :
  • Feasible : Pilot studies to confirm compound availability (e.g., ≥50 mg for in vivo work).
  • Novel : Focus on understudied targets (e.g., Nrf2-Keap1 axis in oxidative stress).
  • Relevant : Align with global health priorities (e.g., anti-fibrotic applications in liver disease) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.